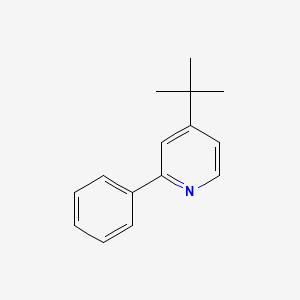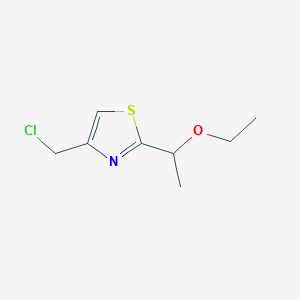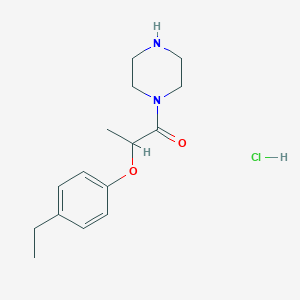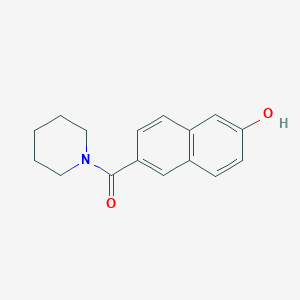
6-(Piperidin-1-ylcarbonyl)-2-naphthol
Übersicht
Beschreibung
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocyclic amine that consists of a ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Chemical Reactions Analysis
Piperidine derivatives are synthesized through various reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
Piperidine is an organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, typical of amines .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Piperidine derivatives, including 6-(Piperidin-1-ylcarbonyl)-2-naphthol, are present in more than twenty classes of pharmaceuticals . They are significant in the design of drugs due to their wide range of biological activities. This compound can be utilized in the development of new pharmacological agents, particularly in areas where piperidine moieties are known to be effective, such as analgesics, anti-inflammatory, and antipsychotic medications.
Synthesis of Biologically Active Molecules
The piperidine moiety is a crucial building block in organic synthesis . 6-(Piperidin-1-ylcarbonyl)-2-naphthol can be used in multicomponent reactions, cyclization, and annulation processes to create complex molecules with potential biological activity.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research . The specific compound could be investigated for its efficacy in inhibiting cancer cell growth or metastasis, given the known antiproliferative properties of related piperidine alkaloids.
Antimicrobial and Antifungal Agents
The structural features of piperidine derivatives make them suitable candidates for developing new antimicrobial and antifungal agents . Research into 6-(Piperidin-1-ylcarbonyl)-2-naphthol could focus on its potential to combat resistant strains of bacteria and fungi.
Anti-Tuberculosis Agents
Recent studies have focused on piperidine derivatives as potential anti-tubercular agents . The compound could be synthesized and evaluated for its activity against Mycobacterium tuberculosis, contributing to the fight against tuberculosis.
Antioxidant Properties
Piperidine derivatives have been identified with antioxidant properties . This compound could be explored for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
Analgesic and Anti-Inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented . Research into 6-(Piperidin-1-ylcarbonyl)-2-naphthol could lead to the development of new pain relief and anti-inflammatory medications.
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-12-10-14(5-4-13(12)11-15)16(19)17-8-2-1-3-9-17/h4-7,10-11,18H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRCRWYHYATFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-ylcarbonyl)-2-naphthol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



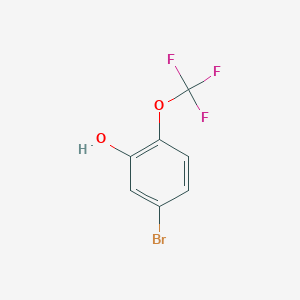

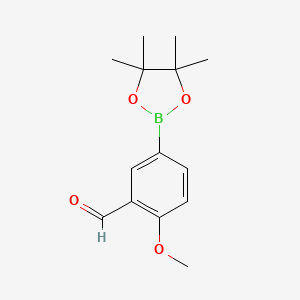
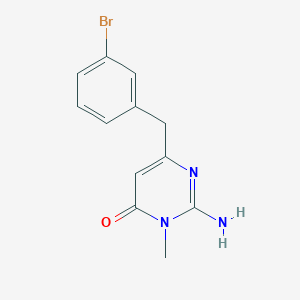
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
